molecular formula C18H20N4O2 B215783 6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B215783
M. Wt: 324.4 g/mol
InChI Key: YJBMHDFITVFGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

The mechanism of action of 6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, studies have suggested that this compound inhibits the activity of enzymes involved in cell proliferation, leading to the induction of apoptosis. It has also been found to inhibit the activity of certain proteins involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the activity of certain proteins involved in the growth and survival of cancer cells. It has also been found to be effective against various fungal and bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its potential applications in the field of medicine. It has been studied for its anticancer, antifungal, and antibacterial activities, making it a promising compound for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for the study of 6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One of the directions is to further explore its mechanism of action and identify the specific proteins and enzymes that it targets. Another direction is to study its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, future studies can focus on the development of more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been reported using various methods. One of the commonly used methods involves the reaction of 4-isopropoxybenzaldehyde, ethylacetoacetate, malononitrile, ammonium acetate, and hydrazine hydrate in ethanol under reflux conditions. The reaction mixture is then cooled, and the resulting solid is filtered, washed, and recrystallized to obtain the final product.

Scientific Research Applications

6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has potential applications in the field of medicine. It has been studied for its anticancer, antifungal, and antibacterial activities. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to be effective against various fungal and bacterial strains.

properties

Product Name

6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

6-amino-3-ethyl-4-(4-propan-2-yloxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H20N4O2/c1-4-14-16-15(11-5-7-12(8-6-11)23-10(2)3)13(9-19)17(20)24-18(16)22-21-14/h5-8,10,15H,4,20H2,1-3H3,(H,21,22)

InChI Key

YJBMHDFITVFGSG-UHFFFAOYSA-N

SMILES

CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OC(C)C

Canonical SMILES

CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

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